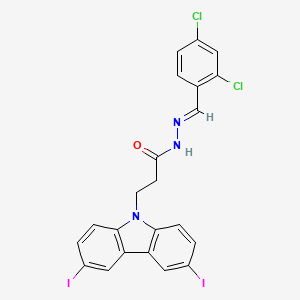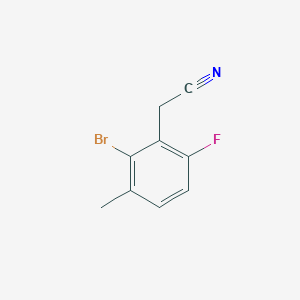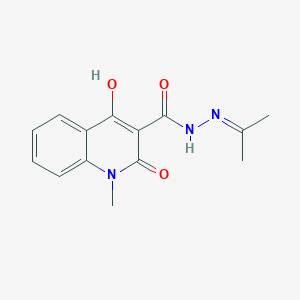![molecular formula C24H20BrN3O B12049529 N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide](/img/structure/B12049529.png)
N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide is a complex organic compound with a unique structure that combines a brominated phenylpropene moiety with a carbazole-functionalized propanehydrazide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide typically involves a multi-step process. One common method includes the following steps:
Bromination of Phenylpropene: The starting material, phenylpropene, is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of Hydrazone: The brominated phenylpropene is then reacted with hydrazine hydrate to form the corresponding hydrazone.
Coupling with Carbazole: The hydrazone is coupled with 9H-carbazole-9-ylpropanehydrazide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenylpropene moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted phenylpropene derivatives.
Wissenschaftliche Forschungsanwendungen
N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide has several scientific research applications:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its electronic properties.
Photochemistry: Employed in photoredox catalysis for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Material Science: Utilized in the development of new materials with unique optical and electronic properties.
Wirkmechanismus
The mechanism of action of N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide involves its interaction with molecular targets such as DNA, proteins, and enzymes. The brominated phenylpropene moiety can form covalent bonds with nucleophilic sites on these targets, leading to inhibition of their function. The carbazole moiety can intercalate into DNA, disrupting its structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide
- N’-[(1E,2Z)-2-iodo-3-phenylprop-2-en-1-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide
Uniqueness
N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its chloro and iodo analogs. Additionally, the combination of the brominated phenylpropene moiety with the carbazole-functionalized propanehydrazide provides a unique scaffold for the development of new materials and pharmaceuticals.
Eigenschaften
Molekularformel |
C24H20BrN3O |
|---|---|
Molekulargewicht |
446.3 g/mol |
IUPAC-Name |
N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-3-carbazol-9-ylpropanamide |
InChI |
InChI=1S/C24H20BrN3O/c25-19(16-18-8-2-1-3-9-18)17-26-27-24(29)14-15-28-22-12-6-4-10-20(22)21-11-5-7-13-23(21)28/h1-13,16-17H,14-15H2,(H,27,29)/b19-16-,26-17+ |
InChI-Schlüssel |
HBOSTFWAVPUHEX-HRDZTEILSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C(/C=N/NC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42)\Br |
Kanonische SMILES |
C1=CC=C(C=C1)C=C(C=NNC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,3-dichlorophenoxy)-N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]acetohydrazide](/img/structure/B12049447.png)


![N-(biphenyl-2-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12049476.png)

![N-[(E)-1-(1-naphthyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B12049479.png)
![4-{(E)-[2-(4-hydroxybenzoyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B12049485.png)
![N'~1~,N'~8~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]octanedihydrazide](/img/structure/B12049488.png)






